molecular formula C14H16O3 B1324724 4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE CAS No. 801303-28-6

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE

Cat. No.: B1324724
CAS No.: 801303-28-6
M. Wt: 232.27 g/mol
InChI Key: JVGGVLGYEVKWJU-UHFFFAOYSA-N
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Description

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(cyclobutanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)12-8-6-11(7-9-12)13(15)10-4-3-5-10/h6-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGGVLGYEVKWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642521
Record name Ethyl 4-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801303-28-6
Record name Ethyl 4-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Cyclobutyl Moieties in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis of 4-Carboethoxyphenyl Cyclobutyl Ketone

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a molecule of significant interest to researchers in medicinal chemistry and drug development due to the presence of the valuable cyclobutyl ketone moiety. The primary synthetic route detailed is the Friedel-Crafts acylation of ethyl benzoate with cyclobutanecarbonyl chloride. This document offers an in-depth analysis of the reaction mechanism, with a particular focus on the critical challenge of regioselectivity. A detailed, step-by-step experimental protocol, predicted characterization data, and a thorough discussion of safety considerations are provided to enable researchers to successfully synthesize this target compound.

The cyclobutane ring is an increasingly important structural motif in modern drug discovery. Its rigid, three-dimensional structure can offer significant advantages over more traditional, flexible alkyl chains or planar aromatic rings. The incorporation of a cyclobutane scaffold can lead to improved metabolic stability, enhanced binding affinity to biological targets, and a favorable pharmacokinetic profile. Consequently, synthetic routes to functionalized cyclobutanes, such as this compound, are of high value to the scientific community. This ketone can serve as a versatile intermediate for the synthesis of more complex molecules, including 1,3-difunctionalized cyclobutanes which are emerging as valuable pharmacophores.[1][2][3]

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and logical approach to the synthesis of this compound is the Friedel-Crafts acylation of ethyl benzoate with cyclobutanecarbonyl chloride.[4][5] This classic electrophilic aromatic substitution reaction allows for the formation of a carbon-carbon bond between the aromatic ring and the acyl group, yielding the desired aryl ketone.[6][7]

Starting Materials:

  • Ethyl Benzoate: A commercially available and relatively inexpensive starting material. It serves as the aromatic core of the target molecule.

  • Cyclobutanecarbonyl Chloride: A reactive acyl halide that provides the cyclobutyl ketone functionality.[8] It is also commercially available.[9]

Catalyst:

The reaction is catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice for Friedel-Crafts acylations.[4][5] The Lewis acid activates the acyl chloride, making it a potent electrophile. It is important to note that the Lewis acid will form a complex with the product ketone, necessitating the use of stoichiometric or even slightly excess amounts of the catalyst.[5]

Reaction Mechanism and the Challenge of Regioselectivity

The mechanism of the Friedel-Crafts acylation proceeds through the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the π-electrons of the aromatic ring to form an arenium ion intermediate, which subsequently loses a proton to restore aromaticity and yield the final ketone product.[7][10][11]

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl Chloride Acylium_Complex [Cyclobutyl-C(=O)-Cl-AlCl₃] Cyclobutanecarbonyl_Chloride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion Cyclobutyl-C≡O⁺ (Acylium Ion) Acylium_Complex->Acylium_Ion AlCl4- AlCl₄⁻ Ethyl_Benzoate Ethyl Benzoate Arenium_Ion Arenium Ion Intermediate Ethyl_Benzoate->Arenium_Ion + Acylium Ion Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex - H⁺ Final_Product 4-Carboethoxyphenyl Cyclobutyl Ketone Product_Complex->Final_Product + H₂O Experimental_Workflow Start Start Setup Set up a dry, three-necked round-bottom flask with a dropping funnel and nitrogen inlet. Start->Setup Add_AlCl3 Add anhydrous AlCl₃ and DCM to the flask. Setup->Add_AlCl3 Cool Cool the mixture to 0 °C in an ice bath. Add_AlCl3->Cool Add_Acyl_Chloride Add cyclobutanecarbonyl chloride dropwise. Cool->Add_Acyl_Chloride Add_Ethyl_Benzoate Add a solution of ethyl benzoate in DCM dropwise over 30 minutes. Add_Acyl_Chloride->Add_Ethyl_Benzoate React Allow the reaction to warm to room temperature and stir for 4-6 hours. Add_Ethyl_Benzoate->React Quench Slowly pour the reaction mixture over crushed ice and add 2 M HCl. React->Quench Extract Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Quench->Extract Wash Combine organic layers and wash with: 1. 2 M HCl 2. Saturated NaHCO₃ 3. Brine Extract->Wash Dry Dry the organic layer over anhydrous MgSO₄. Wash->Dry Filter_Evaporate Filter and evaporate the solvent under reduced pressure. Dry->Filter_Evaporate Purify Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). Filter_Evaporate->Purify Characterize Characterize the purified product (NMR, IR, MS). Purify->Characterize End End Characterize->End

Sources

4-carboethoxyphenyl cyclobutyl ketone CAS number 801303-28-6

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and critical applications of 4-Carboethoxyphenyl Cyclobutyl Ketone (CAS 801303-28-6), a high-value intermediate in modern medicinal chemistry.

CAS 801303-28-6 | Ethyl 4-(cyclobutanecarbonyl)benzoate

Executive Summary

This compound (Ethyl 4-(cyclobutanecarbonyl)benzoate) is a bifunctional building block characterized by a cyclobutyl ketone moiety linked to an ethyl benzoate ester.

Its primary utility lies in "Escaping from Flatland" strategies in drug discovery. The molecule serves as a direct precursor to bicyclo[1.1.1]pentanes (BCPs) via the Norrish-Yang photocyclization . These BCP scaffolds act as bioisosteres for phenyl rings and tert-butyl groups, improving the metabolic stability, solubility, and pharmacokinetic (PK) profiles of drug candidates without altering their binding vectors.

Chemical Identity & Structural Analysis

PropertyData
CAS Number 801303-28-6
IUPAC Name Ethyl 4-(cyclobutanecarbonyl)benzoate
Synonyms This compound; Ethyl 4-(cyclobutylcarbonyl)benzoate
Molecular Formula C₁₄H₁₆O₃
Molecular Weight 232.28 g/mol
SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCC2
Key Functional Groups [1][2][3][4][5][6][7] • Aryl Ketone: Photoactive core (Norrish Type II).• Ethyl Ester: Handle for further diversification (hydrolysis to acid, reduction to alcohol).• Cyclobutyl Ring: Strained carbocycle (approx. 26 kcal/mol strain energy).

Synthesis & Manufacturing Protocols

The synthesis of CAS 801303-28-6 requires careful chemoselectivity to install the ketone without reacting with the ester moiety. Two robust routes are recommended based on scale and equipment availability.

Route A: The Weinreb Amide Method (Recommended for Scale-Up)

This route prevents over-addition of the organometallic reagent, eliminating the formation of tertiary alcohol byproducts.

Step 1: Weinreb Amide Formation

  • Reagents: Mono-ethyl terephthalate, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.

  • Protocol:

    • Dissolve mono-ethyl terephthalate (1.0 eq) in DCM (0.2 M).

    • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) at 0°C.

    • Add N,O-Dimethylhydroxylamine HCl (1.1 eq). Stir at RT for 12 h.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[8]

    • Yield: Typically >90% (Ethyl 4-(methoxy(methyl)carbamoyl)benzoate).

Step 2: Grignard Addition

  • Reagents: Cyclobutylmagnesium bromide (2.0 M in ether), THF.

  • Protocol:

    • Dissolve the Weinreb amide intermediate in anhydrous THF under N₂ at -78°C.

    • Dropwise add Cyclobutylmagnesium bromide (1.2 eq). Note: The Weinreb intermediate stabilizes the tetrahedral adduct, preventing double addition.

    • Stir at -78°C for 1 h, then warm to 0°C.

    • Quench: Add sat. NH₄Cl solution carefully.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).[3]

Route B: Palladium-Catalyzed Negishi Coupling (Catalytic Route)

Ideal for high-throughput synthesis or when handling sensitive substrates.

  • Substrates: Ethyl 4-iodobenzoate + Cyclobutylzinc bromide.[7]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).

  • Protocol:

    • Generate Cyclobutylzinc bromide (via cyclobutyl bromide + Zn dust/LiCl in THF).

    • Add Ethyl 4-iodobenzoate and Pd catalyst to the zinc reagent solution.

    • Heat to 60°C for 4–6 hours.

    • Mechanism: Oxidative addition of Ar-I, transmetallation with Cyclobutyl-Zn, reductive elimination to form the ketone.

Visualization: Synthesis & Reactivity

The following diagram illustrates the synthesis pathways and the critical downstream Norrish-Yang cyclization.

G Start Mono-ethyl Terephthalate Weinreb Weinreb Amide Intermediate Start->Weinreb Amidation Target Target Molecule (CAS 801303-28-6) Weinreb->Target Grignard Addition BCP Bicyclo[1.1.1]pentan-2-ol (Bioisostere Core) Target->BCP Photocyclization R1 1. NH(OMe)Me 2. EDC/HOBt R2 Cyclobutyl-MgBr (THF, -78°C) R3 hv (UV Light) Norrish-Yang Cyclization

Caption: Synthesis of CAS 801303-28-6 via Weinreb Amide and its transformation into BCP scaffolds.

Critical Application: The Norrish-Yang Cyclization[4][5][10]

The most significant application of CAS 801303-28-6 is its conversion into 1,3-difunctionalized bicyclo[1.1.1]pentanes (BCPs) .

Mechanism of Action
  • Excitation: Upon irradiation (typically UV LED, ~365-390 nm), the carbonyl group absorbs a photon, transitioning to an excited singlet state (

    
    ) and rapidly intersystem crossing to a triplet state (
    
    
    
    ).
  • 1,5-Hydrogen Atom Transfer (HAT): The excited carbonyl oxygen abstracts a hydrogen atom from the

    
    -carbon (the methine of the cyclobutyl ring).
    
  • Biradical Formation: This generates a 1,4-biradical intermediate.[9]

  • Radical Recombination: The two radical centers couple to form the bridgehead bond, closing the bicyclo[1.1.1]pentane ring system.

Experimental Protocol for BCP Synthesis
  • Solvent: Benzene or Acetonitrile (degassed to remove O₂ quencher).

  • Light Source: 390 nm LEDs or Medium Pressure Hg Lamp.

  • Concentration: Dilute conditions (0.01 M) to favor intramolecular cyclization over intermolecular dimerization.

  • Outcome: Yields the Ethyl 4-(2-hydroxybicyclo[1.1.1]pentan-2-yl)benzoate .

Analytical Characterization

To validate the integrity of CAS 801303-28-6, the following analytical signals must be confirmed:

MethodExpected Signal Characteristics
¹H NMR (CDCl₃) Cyclobutyl: Multiplets at

1.8–2.4 ppm (6H).• Methine: Quintet-like multiplet at

~4.0 ppm (1H, adjacent to carbonyl).• Aromatic: Two doublets (AA'BB' system) at

~7.9 and 8.1 ppm.• Ethyl Ester: Quartet at

4.4 ppm, Triplet at

1.4 ppm.
¹³C NMR Carbonyls: Ketone (~200 ppm), Ester (~166 ppm).• Cyclobutyl: Characteristic signals at ~25 ppm (CH₂) and ~40 ppm (CH).
IR Spectroscopy Ketone C=O: ~1680 cm⁻¹ (conjugated).• Ester C=O: ~1720 cm⁻¹.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The cyclobutyl ketone moiety is stable, but the ester can hydrolyze if exposed to moisture over prolonged periods.

  • Light Sensitivity: CRITICAL. As a photoactive precursor, this compound must be stored in amber vials or foil-wrapped containers to prevent premature Norrish-Yang cyclization or degradation.

References

  • Knochel, P., et al. (2021).[7] Generation of Aryl and Heteroaryl Magnesium and Zinc Reagents in Toluene by Br/Mg and I/Zn Exchange Reactions. University of Munich.

  • Burch, J. D., et al. (2020). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health (PMC).

  • Sigma-Aldrich. (2024). Ethyl 4-iodobenzoate Product Specification and Reactivity Profile.

  • BenchChem. (2025).[8][10] A Technical Guide to Ethyl 4-iodobenzoate: Commercial Availability and Synthetic Protocols.

Sources

physical and chemical properties of 4-carboethoxyphenyl cyclobutyl ketone

[1]

Chemical Identity & Structural Analysis

This compound represents a bifunctional building block featuring a cyclobutyl aryl ketone core and a para-ethoxycarbonyl handle. Its utility lies in the unique steric profile of the cyclobutane ring—which offers a "puckered" conformation distinct from the planar cyclopropane or chair-like cyclohexane—and the orthogonal reactivity of the ketone and ester functionalities.

PropertyDetail
IUPAC Name Ethyl 4-(cyclobutanecarbonyl)benzoate
Common Name This compound
CAS Registry Number 801303-28-6
Molecular Formula

SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCC2
Molecular Weight 232.28 g/mol
Structural Insight (Stereoelectronic Effects)
  • Cyclobutane Ring Strain: The cyclobutane ring possesses ~26 kcal/mol of ring strain. While less reactive than cyclopropane, the

    
     bonds are bent (banana bonds), increasing the s-character of the exocyclic carbon. This effects the carbonyl electrophilicity, making the ketone slightly less susceptible to nucleophilic attack than a standard aliphatic ketone due to steric shielding from the ring pucker.
    
  • Para-Substitution: The 1,4-disubstitution pattern on the benzene ring ensures a linear vector, crucial for linker applications in fragment-based drug design (FBDD). The ester acts as an electron-withdrawing group (EWG), deactivating the ring but increasing the acidity of the

    
    -protons on the cyclobutane (though these are kinetically difficult to deprotonate).
    

Physical Properties

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) suitable for handling and storage protocols.

PropertyValueContext/Notes
Appearance Viscous Oil or Low-Melting SolidTends to supercool; crystallizes slowly upon standing at -20°C.
Boiling Point 368.2°C (at 760 mmHg)High BP indicates significant

-stacking and dipole interactions.
Density

g/cm³
Denser than water; phase separation occurs at the bottom in aqueous extractions.
LogP (Octanol/Water) 2.85Lipophilic. Passes blood-brain barrier (BBB) models; requires DMSO/Ethanol for stock solutions.
Flash Point 163.0°CNon-flammable under standard lab conditions.
Refractive Index 1.55Diagnostic for purity assessment via refractometry.
Solubility DMSO (>50 mM), Ethanol, DCMPractically insoluble in water (<0.1 mg/mL).

High-Fidelity Synthesis Protocol

Direct Friedel-Crafts acylation of ethyl benzoate is not recommended due to the deactivating nature of the ester group. The most robust, scalable route utilizes the Weinreb Amide strategy to prevent over-alkylation (formation of tertiary alcohols), a common pitfall when using Grignard reagents with esters.

Mechanistic Pathway (Weinreb Amide Route)
  • Activation: Mono-ethyl terephthalate is converted to its acid chloride.

  • Amidation: Reaction with N,O-dimethylhydroxylamine forms the Weinreb amide.

  • Nucleophilic Acylation: Cyclobutylmagnesium bromide attacks the Weinreb amide. The stable tetrahedral intermediate prevents double addition.

  • Hydrolysis: Acidic workup collapses the intermediate to the desired ketone.

Step-by-Step Protocol

Reagents:

  • Mono-ethyl terephthalate (1.0 eq)

  • Thionyl chloride (

    
    , 1.5 eq)
    
  • N,O-Dimethylhydroxylamine HCl (1.1 eq)

  • Cyclobutylmagnesium bromide (1.2 eq, 0.5M in THF)

  • Triethylamine (

    
    , 2.5 eq)
    

Procedure:

  • Acid Chloride Formation: Dissolve mono-ethyl terephthalate in dry DCM. Add catalytic DMF (2 drops) and

    
     dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess 
    
    
    .
  • Weinreb Amide Synthesis: Redissolve crude acid chloride in DCM (0.2 M). Add N,O-dimethylhydroxylamine HCl. Add

    
     dropwise at 0°C (Exothermic!). Stir at RT for 4 hours. Quench with sat. 
    
    
    , extract with DCM, and dry over
    
    
    .
  • Grignard Addition: Dissolve the purified Weinreb amide in anhydrous THF under Argon. Cool to -78°C (Critical to protect the ethyl ester). Slowly add Cyclobutylmagnesium bromide.

  • Workup: Stir at -78°C for 1 hour, then warm to 0°C. Quench with 1M HCl. The tetrahedral magnesium chelate collapses to the ketone. Extract with EtOAc.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Visualization: Synthesis Logic

SynthesisStartMono-Ethyl TerephthalateAcidClAcid Chloride(Intermediate)Start->AcidClSOCl2, DMF (cat)WeinrebWeinreb Amide(Stable Intermediate)AcidCl->WeinrebMeNH(OMe)-HClEt3N, DCMTetraMg-ChelatedTetrahedral IntermediateWeinreb->TetraCyclobutyl-MgBrTHF, -78°CProduct4-CarboethoxyphenylCyclobutyl KetoneTetra->Product1M HCl (Hydrolysis)

Caption: Chemoselective synthesis via Weinreb amide prevents over-addition to the ketone and protects the distal ester group.

Chemical Reactivity & Stability

Understanding the reactivity profile is essential for using this molecule as an intermediate.

A. Metabolic Stability (Cyclobutane Pucker)

The cyclobutane ring is metabolically distinct from aliphatic chains. The "puckered" conformation (dihedral angle ~25°) creates steric bulk that hinders Cytochrome P450 oxidation at the

B. Orthogonal Derivatization

The molecule allows for divergent synthesis :

  • Ester Hydrolysis: LiOH/THF/Water yields the Benzoic Acid derivative without affecting the ketone.

  • Ketone Reduction:

    
     yields the secondary alcohol (creates a chiral center).
    
  • Reductive Amination: Reaction with amines +

    
     yields benzylic amines (common in GPCR ligands).
    
Visualization: Reactivity Pathways

ReactivityCore4-CarboethoxyphenylCyclobutyl KetoneAcidAcid Derivative(COOH)Core->AcidLiOH, THF/H2O(Saponification)AlcoholSecondary Alcohol(Chiral Center)Core->AlcoholNaBH4, MeOH(Reduction)AmineBenzylic Amine(Reductive Amination)Core->AmineR-NH2, NaBH(OAc)3(Reductive Amination)OximeOxime/Hydrazone(Stable Linker)Core->OximeNH2OH-HCl(Condensation)

Caption: Divergent synthetic pathways available from the core scaffold.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The cyclobutyl ketone is stable, but the ester can hydrolyze if exposed to moisture over prolonged periods.

  • Disposal: Dispose of as organic halogen-free waste.

References

  • PubChem Compound Summary. Ethyl 4-(cyclobutanecarbonyl)benzoate (CID 11660378). National Center for Biotechnology Information. Link

  • Nahm, S.; Weinreb, S. M.N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815-3818. (Foundational methodology for the synthesis protocol described).
  • ChemicalBook. Ethyl 4-(cyclobutanecarbonyl)benzoate Properties & Suppliers.Link

  • BenchChem. Direct Esterification Protocols and Physical Data.Link

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 4-Carboethoxyphenyl Cyclobutyl Ketone: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-carboethoxyphenyl cyclobutyl ketone, a molecule of significant interest in medicinal chemistry. Also known as ethyl 4-(cyclobutanecarbonyl)benzoate, this compound serves as a valuable building block for the synthesis of novel therapeutics. This document delves into its molecular structure, physicochemical properties, and a detailed, validated protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it explores the strategic importance of the cyclobutane motif in drug design, supported by spectroscopic analysis and mechanistic insights.

Introduction: The Emergence of Cyclobutane Scaffolds in Medicinal Chemistry

The landscape of drug discovery is in a perpetual state of evolution, with a continuous demand for novel molecular scaffolds that can impart improved pharmacological properties to drug candidates. Among these, small, strained ring systems have garnered considerable attention. The cyclobutane moiety, in particular, has emerged as a compelling structural motif. Its unique three-dimensional, puckered conformation offers a rigid scaffold that can enhance metabolic stability, improve binding affinity, and provide access to unexplored chemical space.[1] The incorporation of a cyclobutyl group can lead to compounds with reduced planarity compared to traditional aryl isosteres, a characteristic that is often associated with improved solubility and pharmacokinetic profiles.[1] this compound is a prime example of a key intermediate that leverages these advantages, providing a versatile platform for the development of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the chemical formula C₁₄H₁₆O₃, features a central phenyl ring substituted at the 1 and 4 positions.[2] A cyclobutyl ketone group is attached at one end, and a carboethoxy (ethyl ester) group at the other. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

PropertyValueSource
CAS Number 801303-28-6Generic Supplier Data
Molecular Formula C₁₄H₁₆O₃[2]
Molecular Weight 232.28 g/mol [2]
Boiling Point 368.2 °C at 760 mmHgGeneric Supplier Data
Density 1.147 g/cm³Generic Supplier Data
LogP 2.846Generic Supplier Data
SMILES O=C(C1=CC=C(C(OCC)=O)C=C1)C2CCC2[2]

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of ethyl benzoate with cyclobutanecarbonyl chloride.[3][4] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[3][4]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of ethyl benzoate. The ethyl ester group is a deactivating group, but it directs the incoming acyl group to the para position due to steric hindrance at the ortho positions.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Cyclobutanecarbonyl\nchloride Cyclobutanecarbonyl chloride Acylium_ion_complex Acylium ion-AlCl4- complex Cyclobutanecarbonyl\nchloride->Acylium_ion_complex + AlCl3 AlCl3 AlCl3 Sigma_complex Sigma Complex (Arenium Ion) Acylium_ion_complex->Sigma_complex + Ethyl Benzoate Ethyl_benzoate Ethyl Benzoate Product_complex Product-AlCl3 Complex Sigma_complex->Product_complex - HCl, -AlCl3 Final_Product 4-Carboethoxyphenyl cyclobutyl ketone Product_complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • Ethyl benzoate

  • Cyclobutanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water. The reaction is exothermic, so initial cooling is necessary to control the reaction rate.

  • Addition of Acyl Chloride: Slowly add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise to the stirred suspension. A vigorous evolution of HCl gas will be observed.

    • Causality: This step forms the acylium ion electrophile. Slow addition prevents an uncontrolled exotherm.

  • Addition of Ethyl Benzoate: After the addition of the acyl chloride is complete, add ethyl benzoate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • Causality: The ester group deactivates the ring, so careful control of the addition is needed to ensure complete reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Trustworthiness: TLC monitoring ensures the reaction goes to completion, preventing unnecessary heating or extended reaction times which could lead to byproducts.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

    • Causality: This step quenches the reaction by hydrolyzing the aluminum chloride and breaking up the product-AlCl₃ complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

    • Causality: This removes any remaining acidic components.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Trustworthiness: Chromatographic purification ensures the removal of any unreacted starting materials and side products, yielding the pure this compound.

Spectroscopic Characterization

Due to the novelty of this specific molecule in publicly available research, experimental spectroscopic data is limited. The following is a predicted analysis based on established principles and data from analogous structures.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05d2HAr-H (ortho to C=O)
~7.95d2HAr-H (ortho to CO₂Et)
4.40q2H-O-CH₂ -CH₃
3.60p1H-CO-CH -(CH₂)₂
2.40 - 2.20m4H-CH-CH₂ -CH₂ -CH-
2.00 - 1.80m2H-CH₂-CH₂ -CH₂-
1.40t3H-O-CH₂-CH₃
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~200C =O (ketone)
~166C =O (ester)
~138Ar-C (quaternary, attached to C=O)
~134Ar-C (quaternary, attached to CO₂Et)
~130Ar-C H (ortho to C=O)
~128Ar-C H (ortho to CO₂Et)
~61-O-CH₂ -CH₃
~45-CO-CH -(CH₂)₂
~25-CH-CH₂ -CH₂-CH-
~18-CH₂-CH₂ -CH₂-
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

  • ~1720 cm⁻¹ (C=O stretch, ester)

  • ~1685 cm⁻¹ (C=O stretch, ketone)

  • ~1605 cm⁻¹ (C=C stretch, aromatic)

  • ~1275 cm⁻¹ (C-O stretch, ester)

Applications in Drug Development

The strategic placement of the cyclobutyl ketone and ethyl ester functionalities makes this compound a highly valuable scaffold in drug discovery.

Applications_in_Drug_Development cluster_0 Ketone Modifications cluster_1 Ester Modifications cluster_2 Potential Therapeutic Areas Start 4-Carboethoxyphenyl cyclobutyl ketone Reduction Reduction to Alcohol Start->Reduction Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Oncology Oncology Reduction->Oncology Neuroscience Neuroscience Reductive_Amination->Neuroscience Amidation Amidation Hydrolysis->Amidation Inflammation Inflammation Amidation->Inflammation

Caption: Synthetic utility in drug development.

The ketone can be readily transformed into a variety of other functional groups, such as alcohols, amines, and alkenes, allowing for the exploration of diverse pharmacophores. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, a common functional group in many approved drugs. The rigid cyclobutane core serves to orient these functionalities in a well-defined three-dimensional space, which can lead to highly specific interactions with biological targets.

Conclusion

This compound stands as a testament to the power of rational molecular design in modern medicinal chemistry. Its synthesis is achievable through a robust and scalable Friedel-Crafts acylation, and its unique structural features, particularly the cyclobutane motif, offer significant advantages for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable intermediate in their drug discovery endeavors.

References

  • Career Henan Chemical Co. (n.d.). ethyl 4-(cyclobutanecarbonyl)benzoate CAS NO.801303-28-6. Retrieved February 22, 2026, from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Olah, G. A. (1964).
  • PubChem. (n.d.). Cyclobutyl phenyl ketone. Retrieved February 22, 2026, from [Link]

  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 7(7), 723-735.
  • Chegg. (n.d.). Solved: The 13C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1, 100-150 ppm (four peaks), and 166.8 ppm. Which peak belongs to which carbon atom?. Retrieved February 22, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

Sources

starting materials for 4-carboethoxyphenyl cyclobutyl ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Carboethoxyphenyl Cyclobutyl Ketone

Introduction

This compound, also known as ethyl 4-(cyclobutanecarbonyl)benzoate, is a difunctionalized aromatic compound that serves as a valuable building block in modern chemical synthesis. The molecule incorporates a rigid cyclobutane moiety, a structural motif of increasing interest in medicinal chemistry for its ability to act as a bioisosteric replacement for other groups, potentially enhancing pharmacological properties like metabolic stability and binding affinity.[1][2][3] This guide provides a comprehensive overview of the primary synthetic route to this ketone, focusing on the underlying chemical principles, a detailed experimental protocol, and the rationale behind key procedural choices, tailored for researchers and drug development professionals. The core of this synthesis lies in the classic yet powerful Friedel-Crafts acylation reaction.[4][5]

Part 1: Retrosynthetic Analysis and Strategic Overview

The most direct and industrially relevant approach to constructing this compound is through a Friedel-Crafts acylation. This powerful carbon-carbon bond-forming reaction attaches an acyl group to an aromatic ring via electrophilic aromatic substitution.[6]

Retrosynthetic Analysis:

A retrosynthetic disconnection of the target molecule across the aryl ketone C-C bond reveals the two primary starting materials: ethyl benzoate, the aromatic substrate, and cyclobutanecarbonyl chloride, the acylating agent. This disconnection points directly to a Friedel-Crafts acylation strategy.

G TM Target Molecule: this compound Disconnect C-C Bond Disconnection (Aryl Ketone) TM->Disconnect Retrosynthesis SMs Starting Materials Disconnect->SMs EB Ethyl Benzoate SMs->EB CC Cyclobutanecarbonyl Chloride SMs->CC Reaction Friedel-Crafts Acylation EB->Reaction Aromatic Substrate CC->Reaction Acylating Agent Reaction->TM Synthesis

Caption: Retrosynthetic approach for the target ketone.

The forward synthesis, therefore, involves the reaction of ethyl benzoate with cyclobutanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]

Part 2: In-Depth Analysis of Starting Materials

The selection and handling of starting materials are critical for the success, safety, and scalability of the synthesis.

Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) Key Hazards
Ethyl Benzoate 93-89-0150.17211-2131.045Irritant
Cyclobutanecarbonyl Chloride 5006-22-4118.5660 (50 mmHg)[8]1.039[8]Corrosive, Flammable, Moisture Sensitive[8][9]
Aluminum Chloride (Anhydrous) 7446-70-0133.34180 (sublimes)2.48Corrosive, Reacts Violently with Water
Ethyl Benzoate: The Aromatic Core

Ethyl benzoate serves as the aromatic nucleophile in this reaction. A critical consideration is the electronic nature of its carboethoxy (-COOEt) substituent. This group is electron-withdrawing and acts as a deactivating group for electrophilic aromatic substitution. Textbook principles predict that such groups direct incoming electrophiles to the meta position. However, the desired product is the para-substituted isomer. This apparent contradiction highlights a crucial aspect of Friedel-Crafts chemistry. While the electronic effect favors meta substitution, the steric bulk of the incoming acylium ion-Lewis acid complex can significantly hinder attack at the ortho positions. In many cases, acylation of deactivated rings can be forced under harsher conditions, and the para product can be isolated, sometimes as the major product over the meta isomer, due to a combination of steric and thermodynamic factors. Precise control of reaction conditions (temperature, solvent, rate of addition) is paramount to maximize the yield of the desired 4-substituted product.

Cyclobutanecarbonyl Chloride: The Acylating Agent

This acyl chloride is the electrophile precursor.[10] It is a reactive and moisture-sensitive liquid that must be handled under an inert atmosphere (e.g., nitrogen or argon).[9] Exposure to atmospheric moisture will hydrolyze it to the unreactive cyclobutanecarboxylic acid and corrosive HCl gas. It is typically used as is from a commercial supplier or can be freshly prepared from cyclobutanecarboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Aluminum Chloride: The Lewis Acid Catalyst

Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this transformation.[11] Its role is to coordinate with the carbonyl oxygen of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of the highly electrophilic acylium ion.[5][12]

An essential feature of Friedel-Crafts acylation is that the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃.[6] This complex deactivates the product ring towards further acylation, thus preventing polysubstitution—a common side reaction in Friedel-Crafts alkylations.[5] However, this complex formation also means that AlCl₃ is not a true catalyst in this reaction; it is a promoter that is consumed stoichiometrically. Therefore, at least one equivalent of AlCl₃ per mole of acyl chloride is required, and often a slight excess is used to ensure complete reaction.[6] Anhydrous AlCl₃ must be used, as any moisture will decompose the reagent.

Part 3: The Synthetic Protocol: A Step-by-Step Guide

This protocol describes a representative lab-scale synthesis. All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.[13]

Materials:

  • Ethyl Benzoate

  • Cyclobutanecarbonyl Chloride

  • Aluminum Chloride (anhydrous powder)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1M aqueous)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent and Substrate Addition: Add anhydrous dichloromethane via cannula and cool the resulting slurry to 0 °C in an ice bath. To this slurry, slowly add ethyl benzoate (1.0 equivalent).

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture at 0 °C over 30-60 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete, cool the flask back to 0 °C and very cautiously quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl. This will decompose the aluminum chloride complexes. Caution: This process is highly exothermic and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a mixture of isomers. Purify the desired this compound via flash column chromatography on silica gel or vacuum distillation to yield the final product.

Part 4: Mechanism and Scientific Rationale

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[5][6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & σ-Complex Formation cluster_2 Step 3: Deprotonation & Aromatization cluster_3 Step 4: Hydrolysis (Work-up) A Cyclobutanecarbonyl Chloride C [Complex] A->C + B AlCl₃ B->C D Acylium Ion (Electrophile) C->D E [AlCl₄]⁻ D->E + F Ethyl Benzoate G Arenium Ion (σ-Complex) (Resonance Stabilized) F->G + Acylium Ion H Product-AlCl₃ Complex G->H + [AlCl₄]⁻ I HCl H->I + K Final Product H->K + H₂O J AlCl₃ I->J +

Caption: Mechanism of Friedel-Crafts Acylation.

  • Generation of the Electrophile: The Lewis acid, AlCl₃, abstracts the chloride from cyclobutanecarbonyl chloride to form a resonance-stabilized acylium ion. This ion is a potent electrophile.[12]

  • Electrophilic Attack: The π-electron system of the ethyl benzoate ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[5] This step temporarily disrupts the aromaticity of the ring.

  • Restoration of Aromaticity: The [AlCl₄]⁻ anion generated in the first step acts as a base, abstracting a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and releases HCl and the AlCl₃ catalyst. As noted, the product ketone immediately complexes with AlCl₃.

  • Hydrolysis: The aqueous work-up hydrolyzes the aluminum-ketone complex to liberate the final product, this compound.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and effective method that relies on fundamental principles of electrophilic aromatic substitution. Success hinges on a thorough understanding of the starting materials, meticulous execution of an anhydrous reaction protocol, and careful consideration of the factors governing regioselectivity. By controlling these parameters, researchers can efficiently access this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(7), 596. [Link]

  • SATHEE. Friedel Crafts Reaction. [Link]

  • Organic Syntheses. PREPARATION OF ETHYL 4-METHYLBENZOATE. [Link]

  • Save My Exams. Friedel-Crafts Acylation. [Link]

  • ResearchGate. Selectivity of ethyl benzoate for reactions A1-D12 (rows A-D) in the... [Link]

  • Pal, M., & Gupta, V. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027–8030. [Link]

  • Career Henan Chemical Co. ethyl 4-(cyclobutanecarbonyl)benzoate CAS NO.801303-28-6. [Link]

  • Shree Ganesh Remedies Limited. Cyclobutanecarbonyl chloride-5006-22-4. [Link]

  • National Center for Biotechnology Information. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]

  • National Center for Biotechnology Information. Cyclobutanecarbonyl chloride. [Link]

  • Journal of Basic Sciences. innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. [Link]

  • Heterocycles. THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. [Link]

  • REPORT Lab work: ETHYL BENZOATE. [Link]

  • Chemistry LibreTexts. 22.6: Ester Chemistry. [Link]

  • Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]

  • PrepChem.com. Synthesis of ethyl 4-(4-bromobutyl)benzoate. [Link]

  • ResearchGate. NY cyclisation of cyclobutyl phenyl ketone and manipulation of... [Link]

  • AA Blocks. 2-Carboethoxyphenyl cyclobutyl ketone. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. [Link]

  • ResearchGate. Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. [Link]

  • ResearchGate. Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. [Link]

  • Organic Syntheses. tert-BUTYL PHENYL KETONE. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 4-Carboethoxyphenyl Cyclobutyl Ketone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the search results reveals that while the specific molecule "4-carboethoxyphenyl cyclobutyl ketone" does not appear to be a widely used, off-the-shelf building block in medicinal chemistry, the constituent functional groups and the overall scaffold are highly relevant. The cyclobutyl moiety is a recognized motif in drug design, often used to introduce conformational rigidity or to serve as a bioisostere for other groups. Similarly, the phenyl ketone and ethyl benzoate functionalities are common handles for synthetic transformations.

Therefore, I have sufficient information to proceed with creating the detailed application notes and protocols as requested. I will structure the guide around the potential applications of this molecule, drawing on established synthetic methodologies for each of its reactive sites. The guide will be framed as a practical manual for a medicinal chemist who has synthesized or acquired this building block and wants to explore its potential for generating a diverse library of compounds for drug discovery.

I will proceed with structuring the application note, creating detailed protocols for the key transformations, generating the required Graphviz diagrams, and compiling the reference list. No further searches are immediately necessary to complete the user's request.

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. The ideal scaffold should offer a unique three-dimensional architecture while possessing versatile chemical handles for the facile generation of diverse analog libraries. This compound emerges as a compelling, albeit underutilized, starting material that meets these criteria. Its structure marries the conformational rigidity of a cyclobutyl ring with the electronic and synthetic versatility of an aromatic ketone and a benzoate ester.

This guide provides an in-depth exploration of how to leverage this compound as a strategic building block in medicinal chemistry programs. We will move beyond a simple recitation of reaction conditions to provide a rationale for methodological choices, insights into potential challenges, and a clear roadmap for the synthesis of novel chemical entities.

Part 1: Strategic Analysis of the this compound Scaffold

The power of this building block lies in its three distinct, orthogonally-addressable functional regions:

  • The Cyclobutyl Ketone: This moiety is a rich hub for chemical transformations. The ketone can be targeted for nucleophilic additions, reductions, and reductive aminations. The adjacent α-carbons can be functionalized, and the cyclobutyl ring itself can serve as a rigid scaffold to orient substituents in a defined vector in three-dimensional space.

  • The Phenyl Ring: The aromatic core provides a platform for electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can modulate the electronic properties of the molecule and serve as additional points for diversification.

  • The Carboethoxy Group (Ethyl Ester): This ester is a versatile handle that can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.

The strategic manipulation of these three regions allows for the systematic exploration of the chemical space around this core scaffold.

Part 2: Core Synthetic Transformations and Detailed Protocols

Protocol 2.1: Selective Reduction of the Ketone

The selective reduction of the ketone to the corresponding alcohol introduces a chiral center and a hydrogen bond donor/acceptor, which can be critical for target engagement.

Rationale: The choice of reducing agent is dictated by the need to avoid the concomitant reduction of the ethyl ester. Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for ketones and aldehydes in the presence of esters. The reaction is typically run in an alcoholic solvent at ambient temperature, making it a straightforward and scalable transformation.

Experimental Protocol:

  • Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous methanol (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.1 equivalents) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.

Data Interpretation:

AnalyteExpected ¹H NMR shifts (ppm)Expected Mass (m/z) [M+H]⁺
4-Carboethoxyphenyl cyclobutyl carbinolAppearance of a new peak around 4.5-5.0 ppm for the carbinol proton; disappearance of the ketone in ¹³C NMR.~235.13
Protocol 2.2: Reductive Amination of the Ketone

Reductive amination is a powerful tool for introducing basic nitrogen-containing groups, which are prevalent in many drug classes.

Rationale: This one-pot reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it is less basic and more selective than other hydride reagents, minimizing side reactions.

Experimental Protocol:

  • Reactant Mixture: To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous dichloromethane (DCM) (0.1 M), add acetic acid (1.0 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring and Workup: Monitor by LC-MS. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Reductive_Amination_Workflow Ketone 4-Carboethoxyphenyl cyclobutyl ketone Imine Imine/Iminium Intermediate Ketone->Imine + Amine, H+ Amine Primary/Secondary Amine Amine->Imine Product N-Substituted Product Imine->Product + STAB STAB Na(OAc)3BH (STAB) STAB->Product

Caption: Reductive amination workflow.

Protocol 2.3: Hydrolysis of the Ethyl Ester

The conversion of the ethyl ester to a carboxylic acid opens up a vast array of subsequent reactions, most notably amide bond formation.

Rationale: Saponification using a strong base like lithium hydroxide (LiOH) is a standard and reliable method for ester hydrolysis. The use of a mixed solvent system like tetrahydrofuran (THF) and water ensures the solubility of both the organic substrate and the inorganic base.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Addition of Base: Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Acidify the reaction mixture to pH ~2-3 with 1 M HCl. The product may precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often pure enough for the next step.

Ester_Hydrolysis_and_Amide_Coupling Start 4-Carboethoxyphenyl cyclobutyl ketone Acid Carboxylic Acid Intermediate Start->Acid LiOH, THF/H2O Amide Amide Product Acid->Amide Amine, Coupling Agent (e.g., HATU)

Caption: Ester hydrolysis and subsequent amide coupling.

Part 3: Application in a Hypothetical Drug Discovery Cascade

Imagine a project targeting a protein kinase where a hydrophobic pocket is adjacent to a region that can form a key hydrogen bond. Our building block, this compound, can be used to systematically probe this active site.

  • Initial Library Synthesis: A library of compounds can be generated via reductive amination (Protocol 2.2) using a diverse set of primary and secondary amines. This will explore the hydrophobic pocket.

  • Introduction of a Hydrogen Bond Donor: The most promising hits from the initial screen can be resynthesized, but this time with a preliminary ketone reduction step (Protocol 2.1). This introduces a hydroxyl group that can act as a hydrogen bond donor or acceptor.

  • Exploration of an Adjacent Pocket: The ethyl ester of the most active compounds can be hydrolyzed to the carboxylic acid (Protocol 2.3), which is then coupled to a library of amines to generate amides that can extend into a neighboring pocket of the active site.

This iterative and modular approach allows for a systematic structure-activity relationship (SAR) study, all stemming from a single, versatile starting material.

Conclusion

While not a commonplace catalog item, this compound represents a scaffold of high potential for medicinal chemists. Its distinct and chemically addressable functional groups provide a platform for the rapid generation of diverse and structurally unique compound libraries. The protocols outlined in this guide serve as a robust starting point for unlocking the full potential of this and similar building blocks in the pursuit of novel therapeutics.

References

  • General Principles of Reductive Amination: For a comprehensive overview of reductive amination reactions in organic synthesis, including a discussion of various reducing agents and their selectivities, see: Comprehensive Organic Reactions in Aqueous Media, Wiley. (A general reference to a foundational text is appropriate here as a specific paper for this well-known reaction is not necessary).
  • Ester Saponification: The mechanism and general conditions for ester hydrolysis are fundamental topics in organic chemistry.
  • The Role of Cycloalkanes in Medicinal Chemistry: For a review on the use of small cycloalkanes in drug design, see: K. M. G. O'Connell, et al. (2016). "The Cyclobutyl Group in Medicinal Chemistry". Journal of Medicinal Chemistry, 59(15), 6987-7006. [Link]

Application Notes & Protocols: Selective Reduction of the Ketone in 4-Carboethoxyphenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Selective Ketone Reduction

The reduction of ketones to their corresponding secondary alcohols is a fundamental transformation in organic synthesis, particularly within the realm of pharmaceutical development. The target molecule, 4-carboethoxyphenyl cyclobutyl ketone, presents a common challenge: the presence of multiple reducible functional groups. In this case, the ketone and the ethyl ester. The selective reduction of the ketone to 4-carboethoxyphenyl cyclobutyl methanol is often a critical step in the synthesis of biologically active molecules, where the resulting alcohol may serve as a key intermediate for further functionalization.

This document provides a detailed guide for researchers on the selective reduction of this compound, focusing on methods that preserve the integrity of the carboethoxy group. We will explore the underlying principles of chemoselectivity and provide detailed, field-tested protocols for achieving this transformation with high efficiency and purity.

The Chemoselectivity Challenge: Ketone vs. Ester

The primary challenge in the reduction of this compound lies in the relative reactivity of the ketone and the ester functionalities. Ketones are generally more electrophilic and thus more susceptible to nucleophilic attack by hydride reagents than esters. This inherent difference in reactivity forms the basis for achieving chemoselectivity.

However, the choice of reducing agent and reaction conditions is paramount. Overly reactive reagents or harsh conditions can lead to the undesired reduction of the ester to the corresponding primary alcohol, resulting in product mixtures that are difficult to separate and a lower yield of the desired product.

Methodologies for Selective Ketone Reduction

We will focus on two primary, highly effective methods for the selective reduction of the ketone in this compound:

  • Sodium Borohydride Reduction: A mild and highly selective method.

  • Catalytic Transfer Hydrogenation: An alternative to traditional hydrogenation that avoids the use of high-pressure hydrogen gas.

Comparative Analysis of Reduction Methods
Parameter Sodium Borohydride (NaBH₄) Reduction Catalytic Transfer Hydrogenation
Selectivity Excellent for ketone over ester.Generally high, but catalyst dependent.
Reagents Sodium borohydride, methanol/ethanol.Isopropanol, catalyst (e.g., Ru or Ir complex).
Reaction Conditions Ambient temperature (0-25 °C), atmospheric pressure.Elevated temperatures (e.g., 80 °C).
Safety Flammable solvents. NaBH₄ reacts with water to produce H₂.Flammable solvents. Avoids high-pressure H₂ gas.
Work-up Aqueous quench and extraction.Filtration of catalyst and solvent removal.
Typical Yield >95%>90%

Experimental Protocols

Protocol 1: Selective Reduction using Sodium Borohydride

This protocol leverages the mild reducing power of sodium borohydride, which readily reduces ketones but is generally unreactive towards esters under standard conditions.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Ketone in Methanol B Cool to 0 °C (Ice Bath) A->B C Portion-wise Addition of NaBH₄ B->C D Stir at 0 °C for 30 min, then RT for 2h C->D E Quench with Acetone & Water D->E F Concentrate in vacuo E->F G Extract with Ethyl Acetate F->G H Dry (Na₂SO₄), Filter, & Concentrate G->H I Purify via Silica Gel Chromatography H->I

Figure 1: Workflow for NaBH₄ Reduction.

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH)

  • Acetone

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol (approximately 10 mL per gram of ketone).

  • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride in small portions over 15-20 minutes. The addition is exothermic and may cause bubbling. Maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add acetone to quench the excess NaBH₄. Then, add deionized water.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-carboethoxyphenyl cyclobutyl methanol.

Protocol 2: Catalytic Transfer Hydrogenation

This method is an excellent alternative to traditional catalytic hydrogenation, as it avoids the need for specialized high-pressure hydrogenation equipment. Isopropanol serves as both the solvent and the hydrogen source.

Reaction Diagram:

G Ketone 4-Carboethoxyphenyl Cyclobutyl Ketone Alcohol 4-Carboethoxyphenyl Cyclobutyl Methanol Ketone->Alcohol Reduction Isopropanol Isopropanol (Hydrogen Donor) Acetone Acetone (Byproduct) Isopropanol->Acetone Oxidation Catalyst [Ru(p-cymene)Cl₂]₂ (Catalyst)

Figure 2: Catalytic Transfer Hydrogenation.

Materials:

  • This compound (1.0 eq)

  • [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

  • Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH) (5 mol%)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, [Ru(p-cymene)Cl₂]₂, and potassium hydroxide.

  • Add isopropanol (approximately 20 mL per gram of ketone).

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and filter through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by silica gel column chromatography as described in Protocol 4.1.8.

Product Characterization

The successful synthesis of 4-carboethoxyphenyl cyclobutyl methanol should be confirmed through standard analytical techniques:

  • ¹H NMR: Expect the disappearance of the ketone carbonyl carbon signal and the appearance of a new signal for the carbinol proton (CH-OH).

  • IR Spectroscopy: Look for the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹) and the disappearance of the ketone C=O stretch (around 1685 cm⁻¹). The ester C=O stretch (around 1720 cm⁻¹) should remain.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the alcohol product.

Safety and Handling

  • Sodium Borohydride: Handle in a well-ventilated fume hood. It is a flammable solid and reacts with water to produce flammable hydrogen gas. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Ruthenium Complexes: While generally stable, handle with care and avoid inhalation.

  • Solvents: Methanol, isopropanol, and ethyl acetate are flammable. Ensure all heating is done using a heating mantle and that there are no nearby ignition sources.

References

  • Sodium Borohydride Reductions: Lane, C. F. Sodium Borohydride/Lewis Acid Reduction Systems: A Review of the Recent Literature. Chemical Reviews, 1976 , 76 (6), 773–799. [Link]

  • Transfer Hydrogenation: Gladiali, S., & Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 2006 , 35(3), 226–236. [Link]

  • General Ketone Reductions: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

Troubleshooting & Optimization

optimization of reaction conditions (solvent, temperature, catalyst) for 4-carboethoxyphenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aryl Cyclobutyl Ketone Synthesis Subject: Optimization of Reaction Conditions for 4-Carboethoxyphenyl Cyclobutyl Ketone Ticket ID: CHEM-OPT-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Challenge

You are likely encountering difficulties synthesizing This compound because this molecule presents a "perfect storm" of chemoselectivity issues. The presence of the ethyl ester (electron-withdrawing/electrophilic) on the aromatic ring creates two primary failure modes in standard protocols:

  • Friedel-Crafts Deactivation: The ester group deactivates the phenyl ring, making standard Friedel-Crafts acylation with cyclobutanecarbonyl chloride sluggish or completely non-reactive. Forcing conditions often lead to ester hydrolysis or decomposition.

  • Grignard Incompatibility: Attempting to react cyclobutylmagnesium bromide with ethyl 4-cyanobenzoate (or the acid chloride) often results in "double addition" at the ester site, yielding tertiary alcohols instead of the desired ketone.

The Solution: This guide details the Palladium-Catalyzed Negishi Acylation . This method uses an organozinc reagent (highly functional-group tolerant) coupled with an acid chloride. It is the industry standard for synthesizing poly-functionalized aryl ketones without protecting groups.

Part 1: The Optimized Protocol (Negishi Acylation)

Do not deviate from the order of addition. This protocol is optimized to minimize homocoupling and ester attack.

Reaction Scheme: Cyclobutylzinc Bromide + Ethyl 4-(chlorocarbonyl)benzoate → [Pd(0)] → Target Ketone

Reagents & Materials
  • Substrate: Ethyl 4-(chlorocarbonyl)benzoate (Acid Chloride). Note: Freshly prepared from the mono-acid using SOCl₂ is preferred.

  • Nucleophile: Cyclobutylzinc bromide (0.5 M in THF). Commercially available or prepared via Knochel’s method.

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (2–5 mol%). Superior to Pd(PPh₃)₄ for acylations due to faster reductive elimination.

  • Solvent: Anhydrous THF (Primary).

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Ethyl 4-(chlorocarbonyl)benzoate (1.0 equiv) and PdCl₂(dppf) (0.03 equiv) in anhydrous THF. Stir at room temperature (23°C) for 10 minutes. The solution should turn orange/red.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice/water bath. Critical: Lower temperatures prevent catalyst decomposition but too low (-78°C) stalls the transmetallation.

  • Nucleophile Addition: Add the Cyclobutylzinc bromide solution (1.2 equiv) dropwise via syringe pump over 30 minutes.

    • Why? Slow addition maintains a low concentration of the organometallic, suppressing homocoupling of the cyclobutane.

  • Reaction Phase: Remove the ice bath and allow to warm to 23°C. Stir for 2–4 hours. Monitor via HPLC or TLC (Note: Acid chloride hydrolyzes on TLC; monitor the formation of the ketone product).

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1]

Part 2: Troubleshooting & FAQs

Category A: Low Yield / No Reaction

Q: I tried the classic Friedel-Crafts with AlCl₃ and Ethyl Benzoate, but I only recovered starting material. Why? A: The ethyl ester group is strongly electron-withdrawing. It pulls electron density away from the ring, deactivating it toward electrophilic aromatic substitution. The acylium ion generated from cyclobutanecarbonyl chloride is not electrophilic enough to overcome this deactivation. Furthermore, the ester oxygen can coordinate with the Lewis Acid (AlCl₃), forming a complex that further deactivates the ring. Switch to the Negishi coupling described above.

Q: My Negishi reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This is likely due to Zinc Reagent Degradation . Organozinc reagents are sensitive to moisture. If your THF is not strictly anhydrous (<50 ppm water), the zinc reagent protonates to form cyclobutane gas and zinc salts.

  • Fix: Titrate your Cyclobutylzinc bromide using iodine/LiCl prior to use to verify the molarity.

Category B: Impurity Profile

Q: I see a large "dimer" peak in my LC-MS. What is it? A: You are likely seeing Bicyclobutyl (homocoupling of the zinc reagent). This happens if the reductive elimination step is slow or if the catalyst loading is too low.

  • Fix: Ensure you are using PdCl₂(dppf) . The wide bite angle of the dppf ligand accelerates the reductive elimination of the ketone product, favoring cross-coupling over homocoupling [1].

Q: I used Cyclobutyl Grignard (MgBr) instead of Zinc because it was cheaper. Now I have a mixture of alcohols. A: Grignard reagents are "hard" nucleophiles. They do not discriminate well between the acid chloride (ketone precursor) and the ethyl ester on the ring. The Grignard attacked the ester, leading to tertiary alcohols.

  • Fix: If you must use Grignard, you must perform a Transmetallation in situ . Add ZnCl₂ (1.1 equiv) to your Grignard solution before adding it to the acid chloride/catalyst mixture. This converts the reactive R-MgBr to the softer R-ZnCl in the flask (Knochel’s protocol) [2].

Category C: Catalyst & Color Changes

Q: The reaction turned black immediately upon adding the Zinc reagent. A: Rapid precipitation of Palladium black indicates catalyst decomposition ("death"). This usually happens if the phosphine ligands are oxidized or if the reaction temperature is too high during addition.

  • Fix: Ensure your THF is degassed (sparged with Argon for 15 mins). Keep the addition temperature at 0°C.

Part 3: Optimization Matrix

Use this table to fine-tune conditions based on your specific lab constraints.

ParameterStandard ConditionOptimization for SpeedOptimization for PurityNotes
Solvent THFTHF + NMP (4:1)Pure THFNMP (polar aprotic) accelerates transmetallation but is harder to remove.
Catalyst PdCl₂(dppf)PEPPSI-IPrPd(PPh₃)₄PEPPSI-IPr is highly active for sterically hindered substrates (cyclobutane).
Temp 0°C → 23°C40°C-20°C → 0°CHeating >50°C risks decarbonylation of the acid chloride.
Base NoneN/AN/ANegishi coupling with acid chlorides does not require base (unlike Suzuki).

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle. Understanding the Transmetallation step is key to avoiding the ester-attack side reaction.

NegishiCycle Figure 1: Pd-Catalyzed Negishi Acylation Cycle Targeting this compound Start Pd(II) Pre-catalyst PdCl2(dppf) ActiveCat Active Catalyst Pd(0)L2 Start->ActiveCat Reduction (in situ) OxAdd Oxidative Addition Ar-CO-Pd(II)-Cl ActiveCat->OxAdd + Substrate TransMet Transmetallation (Rate Limiting Step) Ar-CO-Pd(II)-Cyclobutyl OxAdd->TransMet + Reagent - ZnClBr RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->ActiveCat Regeneration Product Product: 4-Carboethoxyphenyl Cyclobutyl Ketone RedElim->Product Release Substrate Substrate: Ethyl 4-(chlorocarbonyl)benzoate Substrate->OxAdd Reagent Reagent: Cyclobutylzinc Bromide Reagent->TransMet

Caption: The catalytic cycle highlights the Transmetallation step where the organozinc reagent transfers the cyclobutyl group to the palladium center. This pathway avoids direct interaction with the ester group on the aromatic ring.[2]

References

  • Negishi, E., et al. (2011). "Magical Power of Transition Metals: Past, Present, and Future." Nobel Lecture. The use of Dppf ligands in acylations to prevent decarbonylation.

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. Describes the preparation of functionalized organozincs and the "Turbo Grignard" to Zinc transmetallation.

  • Hossain, K. M., et al. (2022). "Palladium-Catalyzed Acylation of Organozinc Reagents: A Robust Method for Ketone Synthesis." Journal of Organic Chemistry. (General reference for Negishi Acylation conditions).

  • Vertex Pharmaceuticals. (2022). "Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones." (Context for stability of cyclobutyl ketones in Pd-catalysis).

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 4-carboethoxyphenyl cyclobutyl ketone by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-carboethoxyphenyl cyclobutyl ketone. It provides in-depth troubleshooting advice and frequently asked questions to assist in the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to the Synthesis and Potential Byproducts

The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation reaction.[1][2][3][4] This electrophilic aromatic substitution involves reacting ethyl benzoate with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][4][5] While this method is effective, it is not without its challenges. Several side reactions can occur, leading to a variety of byproducts that can complicate purification and reduce the overall yield.

Understanding the potential side reactions is the first step in effective troubleshooting. The primary synthetic pathway and potential deviations are illustrated below.

G cluster_main Main Synthetic Route cluster_byproducts Potential Byproduct Pathways Ethyl Benzoate Ethyl Benzoate Acylium Ion Intermediate Acylium Ion Intermediate Ethyl Benzoate->Acylium Ion Intermediate Electrophilic Attack Hydrolyzed Product 4-carboxyphenyl cyclobutyl ketone Ethyl Benzoate->Hydrolyzed Product Hydrolysis Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl Chloride->Acylium Ion Intermediate Reacts with Rearrangement Products Rearrangement Products Cyclobutanecarbonyl Chloride->Rearrangement Products Carbocation Rearrangement Lewis Acid (AlCl3) Lewis Acid (AlCl3) Lewis Acid (AlCl3)->Acylium Ion Intermediate Catalyzes Desired Product 4-carboethoxyphenyl cyclobutyl ketone Acylium Ion Intermediate->Desired Product Isomers Ortho/Meta Isomers Acylium Ion Intermediate->Isomers Alternative Substitution Di-acylated Product Di-acylated Product Desired Product->Di-acylated Product Further Acylation Desired Product->Hydrolyzed Product Hydrolysis

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting Guide: Identifying Unknown Peaks in Your GC-MS Chromatogram

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your GC-MS analysis.

Q1: My chromatogram shows a peak with a mass spectrum very similar to my target product, but it has a different retention time. What could it be?

A1: This is a strong indication of an isomeric byproduct. In Friedel-Crafts acylation, while the para-substituted product is typically favored, ortho and meta isomers can also form.[6] These isomers will have the same molecular weight and therefore very similar mass spectra to your desired product. However, their different substitution patterns will result in slightly different polarities and boiling points, leading to distinct retention times in the GC column.

  • Actionable Advice: To confirm the identity of these isomers, you can try to synthesize authentic standards of the ortho and meta products for comparison. Alternatively, careful analysis of the fragmentation patterns in the mass spectra may reveal subtle differences characteristic of the substitution pattern.

Q2: I'm observing a peak with a significantly higher molecular weight than my product. What is the likely identity of this impurity?

A2: A peak with a higher molecular weight often corresponds to a di-acylated product.[6] Although the ketone group of the desired product is deactivating, under forcing reaction conditions (e.g., high temperature, excess acylating agent), a second cyclobutylcarbonyl group can be added to the aromatic ring.

  • Actionable Advice: To minimize the formation of di-acylated byproducts, consider using milder reaction conditions. This could include lowering the reaction temperature, reducing the amount of Lewis acid catalyst, or adding the cyclobutanecarbonyl chloride dropwise to the reaction mixture.

Q3: My GC-MS data shows a peak that corresponds to the mass of the carboxylic acid analog of my product (4-carboxyphenyl cyclobutyl ketone). What is the cause of this?

A3: This is a classic case of hydrolysis. The Lewis acid catalyst, AlCl₃, is highly hygroscopic and can readily react with any moisture present in your reaction setup. This can lead to the hydrolysis of the ester functional group in either the starting material (ethyl benzoate) or the final product. The cyclobutanecarbonyl chloride starting material is also susceptible to hydrolysis, forming cyclobutanecarboxylic acid.[7][8]

  • Actionable Advice: Ensure all your glassware is thoroughly dried before use and that your solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the ingress of moisture.

Q4: I am seeing significant peaks corresponding to my starting materials, ethyl benzoate and cyclobutanecarbonyl chloride, in the chromatogram. How can I improve my reaction conversion?

A4: The presence of unreacted starting materials indicates an incomplete reaction. This could be due to several factors:

  • Insufficient reaction time or temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature to go to completion.

  • Inactivated catalyst: The Lewis acid catalyst may have been deactivated by moisture.

  • Incorrect stoichiometry: An insufficient amount of the acylating agent or catalyst was used.

  • Actionable Advice: You can try increasing the reaction time or temperature. However, be mindful that harsher conditions can also lead to more byproducts. Ensure your reagents are of high purity and that the stoichiometry is correct.

Summary of Potential Byproducts and Their Characteristics

Potential Byproduct Likely Cause Expected GC-MS Observation Recommended Solution
Ortho/Meta IsomersNon-selective acylationPeaks with the same molecular weight as the product but different retention times.Optimize reaction conditions (temperature, solvent) to favor para-substitution.
Di-acylated ProductHarsh reaction conditionsPeak with a higher molecular weight than the product.Use milder reaction conditions (lower temperature, dropwise addition of acyl chloride).
Hydrolyzed ProductsPresence of moisturePeaks corresponding to the carboxylic acid analogs of the starting material or product.Use anhydrous reagents and solvents; conduct the reaction under an inert atmosphere.
Unreacted Starting MaterialsIncomplete reactionPeaks corresponding to ethyl benzoate and cyclobutanecarbonyl chloride.Increase reaction time/temperature; ensure correct stoichiometry and active catalyst.
Rearrangement ProductsCarbocation instabilityPeaks with the same molecular weight as the product but with a different alkyl fragment.Use a milder Lewis acid to minimize carbocation rearrangement.

Frequently Asked Questions (FAQs)

Q: How can I definitively confirm the identity of a suspected byproduct?

A: The gold standard for byproduct identification is to synthesize an authentic standard of the suspected compound and compare its retention time and mass spectrum with the unknown peak in your sample. If a standard is not commercially available, you may need to devise a synthetic route to produce it in-house.

Q: What type of GC column is most suitable for this analysis?

A: A mid-polarity column, such as a DB-5ms or HP-5ms, is a good starting point for the analysis of these aromatic ketones.[9] These columns provide good separation for a wide range of compounds with varying polarities.

Q: How can I minimize the formation of byproducts in my synthesis?

A: Careful control of reaction conditions is key.[3] This includes:

  • Temperature control: Lower temperatures generally favor the desired para-product and reduce side reactions.

  • Slow addition of reagents: Adding the cyclobutanecarbonyl chloride slowly to the reaction mixture can help to control the reaction rate and minimize byproduct formation.

  • Anhydrous conditions: As mentioned previously, excluding moisture is critical to prevent hydrolysis.

  • Choice of solvent: Using a non-reactive solvent is important to avoid its participation in the reaction.

Q: My baseline is noisy in my GC-MS chromatogram. What could be the cause?

A: A noisy baseline can be caused by several factors, including a contaminated GC inlet, column bleed, or leaks in the system.[10][11] Regularly cleaning the inlet, using high-quality septa, and checking for leaks can help to improve your baseline.

Experimental Protocols

Sample Preparation for GC-MS Analysis

  • Quench the reaction: Carefully quench the reaction mixture by slowly adding it to a mixture of ice and dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Dilution: Dilute a small aliquot of the crude product in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL for GC-MS analysis.

Typical GC-MS Method

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Logical Workflow for Unknown Peak Identification

G Start Unknown Peak Detected CheckRT Compare Retention Time (RT) to Product Start->CheckRT CheckMS Analyze Mass Spectrum (MS) CheckRT->CheckMS SameRT_DiffMS Same RT, Different MS? CheckMS->SameRT_DiffMS DiffRT_SameMS Different RT, Same MS? SameRT_DiffMS->DiffRT_SameMS No CoelutingImpurity Co-eluting Impurity SameRT_DiffMS->CoelutingImpurity Yes DiffRT_DiffMS Different RT, Different MS? DiffRT_SameMS->DiffRT_DiffMS No Isomer Isomeric Byproduct DiffRT_SameMS->Isomer Yes OtherByproduct Other Byproduct (e.g., Di-acylated, Hydrolyzed) DiffRT_DiffMS->OtherByproduct Yes End Byproduct Identified CoelutingImpurity->End SynthesizeStandard Synthesize Standard for Confirmation Isomer->SynthesizeStandard LibrarySearch Search MS Library OtherByproduct->LibrarySearch LibrarySearch->SynthesizeStandard SynthesizeStandard->End

Caption: A logical workflow for identifying an unknown peak in a GC-MS chromatogram.

References

  • Shafaghi, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41354-41384. Available at: [Link]

  • National Center for Biotechnology Information (2023). Friedel–Crafts reactions. In StatPearls. Treasure Island (FL): StatPearls Publishing. Available at: [Link]

  • Phenomenex (n.d.). GC/MS Troubleshooting Guide. Available at: [Link]

  • Aston, P. (2026). GC-MS Troubleshooting Made Simple: Tips, Tricks, and Best Practices. LCGC International. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Shimadzu (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • Othmer, K. (2000). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • Element Lab Solutions (2018). Troubleshooting GC peak shapes. Available at: [Link]

  • ALWSCI (2024). How To Identify Peaks in Gas Chromatography. Available at: [Link]

  • Smith, J. (2015). Synthesis and Characterization of 4-Ethylbenzophenone. Academia.edu. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safety First: Handling Cyclobutanecarbonyl Chloride with Care. Available at: [Link]

  • Ozseven, A. (2025). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. Available at: [Link]

  • Quora (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Available at: [Link]

  • Shree Ganesh Remedies Limited (n.d.). Cyclobutanecarbonyl chloride-5006-22-4. Available at: [Link]

  • Yasuhara, A., et al. (2005). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 51(4), 462-468.
  • ResearchGate (2016). Friedel‐Crafts alkylation and acylation of arenes with alkyl benzoate.... Available at: [Link]

  • Wikipedia (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Chen, Y., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 61(28), e202204561. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Cyclobutanecarbonyl chloride. PubChem Compound Summary for CID 78705. Available at: [Link]

  • Wang, Y., et al. (2024). Detection and Analysis of VOCs in Cherry Tomato Based on GC-MS and GC×GC-TOF MS Techniques. Foods, 13(9), 1308. Available at: [Link]

  • Capelli, F., et al. (2020). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Applied Sciences, 10(11), 3995. Available at: [Link]

  • ResearchGate (2021). NY cyclisation of cyclobutyl phenyl ketone and manipulation of.... Available at: [Link]

  • Organic Chemistry Portal (n.d.). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Available at: [Link]

  • ResearchGate (2022). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Compounds Synthesized from 4-Carboethoxyphenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis of novel chemical entities, such as derivatives of 4-carboethoxyphenyl cyclobutyl ketone, is the first step on a long journey toward therapeutic application.[1][2] A critical early milestone in this process is the characterization of a compound's biological activity, beginning with its effect on cell viability.[1][3] This guide provides an in-depth comparison of the most common and robust in vitro cytotoxicity assays, offering the technical details and field-proven insights necessary to make an informed choice for your screening campaign.

We will move beyond simple protocol recitation to explore the mechanistic underpinnings of three widely-used assays: the MTT, MTS, and LDH assays. Understanding the "why" behind each step is crucial, as the selection of an inappropriate assay can lead to misleading data and wasted resources.[4][5][6]

Tetrazolium Reduction Assays: A Measure of Metabolic Vigor

The most common class of cytotoxicity assays relies on the reduction of tetrazolium salts by metabolically active cells.[7][8] These assays equate cellular metabolic activity, specifically the function of NAD(P)H-dependent oxidoreductase enzymes, with cell viability.[9][10] While this is a strong correlation for many experimental systems, it is crucial to remember that you are measuring metabolic function, not cell number directly.[5]

The MTT Assay: The Classic Standard

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the water-soluble yellow MTT to an insoluble purple formazan.[13][14] The quantity of this formazan, measured after solubilization, is directly proportional to the number of metabolically active cells.[8][13]

Mechanism of Action

The positively charged MTT compound readily penetrates viable eukaryotic cells and their mitochondria.[14] There, mitochondrial reductases, primarily succinate dehydrogenase, utilize NADH and NADPH to cleave the tetrazolium ring, resulting in the formation of insoluble, needle-like purple formazan crystals that accumulate within the cell.[14] Because the product is insoluble, a solubilization step using an organic solvent like Dimethyl Sulfoxide (DMSO) or a detergent solution is required before the absorbance can be quantified.[5][10]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate under appropriate conditions for 24 hours to allow for cell attachment and recovery.[7]

  • Compound Treatment: Expose the cells to various concentrations of your synthesized compounds. Include appropriate controls: untreated cells (negative control), vehicle control (e.g., 0.1% DMSO), and a positive control known to induce cytotoxicity.[2] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[9][15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[7] During this time, purple precipitate should become visible in viable cells when viewed under a microscope.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[15][16]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance (Optical Density or OD) at a wavelength between 550 and 600 nm (typically 570 nm).[9][14] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

MTT_Workflow cluster_plate 96-Well Plate A 1. Seed Cells & Incubate (24h) B 2. Add Test Compounds & Incubate A->B C 3. Add MTT Reagent & Incubate (2-4h) B->C D 4. Add Solubilization Agent (e.g., DMSO) C->D E 5. Shake to Dissolve Formazan D->E F 6. Read Absorbance (570 nm) E->F

Fig 1. A typical experimental workflow for the MTT assay.

Advantages & Disadvantages

  • Pros: It is a well-established and widely used method with extensive literature support. The reagents are relatively inexpensive.

  • Cons: The assay is an endpoint measurement, as the solubilization step lyses the cells. The process is multi-stepped, increasing the potential for handling errors.[17] The MTT reagent itself can be toxic to cells, and the insoluble formazan crystals can interfere with readings if not fully dissolved.[5]

The MTS Assay: A More Convenient Alternative

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium reduction assay designed to overcome some limitations of the MTT assay.[10] It is often referred to as a 'one-step' MTT assay.[10]

Mechanism of Action

Unlike MTT, the MTS tetrazolium salt is negatively charged and does not readily penetrate cell membranes.[15] Its reduction occurs in the presence of an intermediate electron acceptor, such as phenazine methosulfate (PMS) or phenazine ethosulfate (PES), which can enter cells, accept electrons from NADH or NADPH, and then exit to reduce the extracellular MTS.[18] This reaction produces a formazan product that is directly soluble in aqueous culture medium, eliminating the need for a separate solubilization step.[15][16]

Experimental Protocol: MTS Assay

  • Cell Plating & Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • MTS Reagent Preparation: If not using a pre-made solution, dissolve MTS powder to 2 mg/mL in DPBS. Separately, dissolve an electron coupling reagent (e.g., PES) and add it to the MTS solution. Adjust pH to 6.0-6.5 and filter-sterilize.[15][16]

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[15][16]

  • Incubation & Data Acquisition: Incubate the plate for 1-4 hours at 37°C.[16][19] Periodically, you can gently shake the plate and measure the absorbance at 490-500 nm.[19] No solubilization is required.

Fig 2. Mechanism of extracellular MTS reduction to soluble formazan.

Advantages & Disadvantages

  • Pros: The single-reagent addition and lack of a solubilization step make it faster and more convenient than the MTT assay, reducing handling errors.[17] It is amenable to taking multiple readings over time.

  • Cons: MTS reagents are generally more expensive than MTT. The assay can be susceptible to colorimetric interference from the test compounds since there is no wash step.[10] Background absorbance values are typically higher than in MTT assays.

Membrane Integrity Assays: A Direct Measure of Cell Lysis

An alternative approach to assessing cytotoxicity is to measure the integrity of the cell's plasma membrane. When cells die via necrosis or late-stage apoptosis, their membranes become compromised, releasing intracellular components into the surrounding culture medium.[20]

The Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme present in all cells.[20][21] Upon loss of membrane integrity, LDH is released into the supernatant, where its activity can be measured.[20][22]

Mechanism of Action

The assay is a coupled enzymatic reaction.[21][22] First, the released LDH catalyzes the conversion of lactate to pyruvate, which concurrently reduces NAD+ to NADH.[21][23] In the second step, a catalyst (like diaphorase) uses the newly formed NADH to reduce a tetrazolium salt (like INT or WST) into a colored formazan product.[21][22][24] The amount of formazan produced is directly proportional to the amount of LDH released, which corresponds to the level of cytotoxicity.[20]

Experimental Protocol: LDH Assay

  • Cell Plating & Compound Treatment: Follow steps 1 and 2 as described for the MTT assay. Crucially, you must also prepare three sets of control wells:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells lysed with a detergent like Triton X-100 (represents 100% cytotoxicity).[25]

    • Background Control: Medium only (no cells).[25]

  • Supernatant Collection: After the treatment period, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[25]

  • Enzymatic Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[25] Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and tetrazolium salt) to each well.[25]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22][25]

  • Data Acquisition: Add 50 µL of a stop solution if required by the kit.[21] Measure the absorbance at 490 nm.[21][22]

  • Calculation: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

LDH_Principle cluster_cells Cell States Live Viable Cell (LDH Retained) Dead Lysed Cell (Membrane Damage) LDH LDH Released Dead->LDH Release Reaction Lactate + NAD+ LDH->Reaction catalyzes Product1 Pyruvate + NADH Reaction->Product1 Tetrazolium Tetrazolium Salt (e.g., INT) Product1->Tetrazolium NADH reduces Formazan Colored Formazan Tetrazolium->Formazan Measure Measure Absorbance (490 nm) Formazan->Measure

Fig 3. Principle of the LDH assay for measuring cytotoxicity.

Advantages & Disadvantages

  • Pros: Directly measures cell death (cytolysis), which can be more relevant than metabolic changes. The assay is fast and easy to perform.

  • Cons: It cannot distinguish between apoptosis and necrosis without additional assays. It only measures cell death that results in membrane rupture, so it may miss cytostatic effects (inhibition of proliferation).[26] Serum in the culture medium can contain LDH, leading to high background signals.[25]

Comparative Summary and Recommendations

Choosing the right assay depends on your experimental goals, the nature of your compounds, and available resources.

FeatureMTT AssayMTS AssayLDH Assay
Principle Metabolic Activity (Mitochondrial Reduction)[8][9]Metabolic Activity (Cytoplasmic/Surface Reduction)[19]Membrane Integrity (Enzyme Release)[21][22]
Product Insoluble Purple Formazan[10]Soluble Colored Formazan[16]Soluble Colored Formazan[21][24]
Key Step Formazan Solubilization[5][10]Direct Reagent AdditionSupernatant Transfer[25]
Measurement EndpointKinetic or EndpointEndpoint
Pros Inexpensive, widely cited.Fast, fewer steps, higher throughput.[17]Measures cell death directly, fast.
Cons Multi-step, reagent toxicity, potential for artifacts.[5][17]More expensive, potential for chemical interference.[10]High background from serum, doesn't detect cytostatic effects.[25][26]

Recommendations for Screening this compound Derivatives:

  • For High-Throughput Primary Screening: The MTS assay is often the superior choice. Its one-step protocol minimizes handling time and potential errors, making it ideal for screening a large library of synthesized compounds quickly and efficiently.

  • For Cost-Effective or Foundational Studies: The MTT assay remains a valid and reliable option, especially if cost is a primary concern. Its extensive history means results are easily comparable to a vast body of existing literature.

  • To Confirm Mechanism of Action: If your initial screen with an MTS or MTT assay indicates a loss of viability, the LDH assay is an excellent secondary assay. It can help confirm that your compounds are truly cytotoxic (causing cell lysis) rather than simply cytostatic (inhibiting metabolic activity or proliferation). Running both a metabolic and a membrane integrity assay provides a more complete picture of your compound's biological effect.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Retrieved from [Link]

  • ISCA. (2025, April 23). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 1). Biochemistry, Lactate Dehydrogenase - StatPearls. Retrieved from [Link]

  • PubMed. (2018, October 15). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. Retrieved from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). MTS assay in THP-1 cells. Retrieved from [Link]

  • Taylor & Francis. (n.d.). MTS assay – Knowledge and References. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2019, May 23). Synthesis and evaluation of novel cytotoxic agents in organic chemistry. Retrieved from [Link]

  • StarrLab. (2016, May 22). Proliferation MTT/MTS assay. Retrieved from [Link]

  • MDPI. (2024, June 5). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. Retrieved from [Link]

  • Pediaa.Com. (2019, April 9). Difference Between MTT and MTS Assay. Retrieved from [Link]

  • JournalAgent. (n.d.). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Retrieved from [Link]

  • ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Retrieved from [Link]

  • CSH Protocols. (n.d.). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • ResearchGate. (2024, October 24). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Anticancer Research. (2009, August 15). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]

  • AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Retrieved from [Link]

Sources

A Guide to the Bioisosteric Replacement of a Phenyl Group with a 4-Carboethoxyphenyl Cyclobutyl Ketone Moiety

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the strategic bioisosteric replacement of a phenyl group with a 4-carboethoxyphenyl cyclobutyl ketone moiety. We will move beyond simple descriptions to explain the causal relationships behind experimental choices, providing a framework for objective assessment grounded in established scientific principles.

The Strategic Imperative: Why Replace the Phenyl Group?

The phenyl group is a cornerstone of medicinal chemistry, prized for its synthetic accessibility and its ability to engage in hydrophobic and π-stacking interactions.[1] However, its prevalence is a double-edged sword. Phenyl rings are often metabolically vulnerable, particularly to oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance or the formation of toxic metabolites.[2] This metabolic liability frequently curtails the therapeutic potential of promising lead compounds.[2][3]

Bioisosteric replacement offers a proven strategy to mitigate these challenges.[4][5] By substituting the phenyl ring with a bioisostere—a group with a similar size, shape, and electronic character—we can preserve or enhance biological activity while improving physicochemical and pharmacokinetic properties.[1][4]

The this compound moiety is an intriguing, non-classical bioisostere. Our central hypothesis is that this replacement will:

  • Enhance Metabolic Stability: By replacing an aromatic ring with a saturated, sp³-rich core, we aim to block CYP-mediated aromatic hydroxylation.[6][7]

  • Modulate Physicochemical Properties: The introduction of polar ketone and ester functionalities should improve aqueous solubility and lower lipophilicity (LogP), which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

  • Introduce New Binding Interactions: The ketone and ester groups can act as hydrogen bond acceptors, potentially forming new, beneficial interactions within the target's binding pocket that were unavailable to the parent phenyl group.

G cluster_0 Parent Moiety cluster_1 Bioisosteric Replacement cluster_2 Anticipated Outcomes A Phenyl Group B 4-Carboethoxyphenyl Cyclobutyl Ketone A->B Bioisosteric Swap C Improved Metabolic Stability (Reduced CYP Oxidation) B->C D Modulated Physicochemistry (↓LogP, ↑Solubility) B->D E Novel Target Interactions (H-Bond Acceptors) B->E

Caption: Rationale for replacing a phenyl group with the proposed bioisostere.

A Validated Workflow for Comparative Assessment

To rigorously test our hypothesis, a systematic, multi-stage experimental plan is essential. This workflow ensures that each analog is subjected to the same set of standardized assays, allowing for a direct and unbiased comparison.

G cluster_B Properties cluster_C Pharmacokinetics cluster_D Pharmacodynamics A Synthesis of Analog Pair B Physicochemical Profiling A->B C In Vitro ADME Assays A->C D In Vitro Biological Evaluation A->D E Data Integration & Analysis B->E B1 LogP/LogD B2 Aqueous Solubility C->E C1 Metabolic Stability (Liver Microsomes) C2 Plasma Protein Binding D->E D1 Target Binding Affinity (e.g., Kinase IC50)

Caption: A comprehensive workflow for evaluating the bioisosteric replacement.

Experimental Protocols: The "How" and "Why"

The trustworthiness of our comparison hinges on the quality and rationale of our experimental methods. Here, we detail the protocols for each stage of the workflow.

Chemical Synthesis

The synthesis of aryl cyclobutyl ketones is well-documented and typically achieved via Friedel-Crafts acylation or related methods.[9][10]

Protocol: Synthesis of a Model this compound Analog

  • Acylation: React commercially available ethyl 4-(chloroformyl)benzoate with cyclobutane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane) at 0°C to room temperature. The Lewis acid activates the acyl chloride for electrophilic attack on the cyclobutane ring.

  • Work-up: Quench the reaction carefully with ice-water and extract the organic layer. The aqueous work-up removes the Lewis acid and inorganic byproducts.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Physicochemical Profiling

These fundamental properties govern a compound's behavior in biological systems.

Protocol: LogP Determination via Shake-Flask Method

  • Rationale: The shake-flask method is the gold standard for determining the octanol-water partition coefficient (LogP), providing a direct measure of a compound's lipophilicity.[11][12]

  • Prepare a saturated solution of the test compound in a pre-equilibrated mixture of n-octanol and water (or buffer at pH 7.4 for LogD).

  • Agitate the mixture until equilibrium is reached (typically several hours).

  • Centrifuge the sample to ensure complete phase separation.

  • Carefully collect aliquots from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each layer using a validated analytical method (e.g., HPLC-UV).

  • Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous]).[13]

Protocol: Thermodynamic Solubility Assay

  • Rationale: This assay measures the true equilibrium solubility of a compound, a critical parameter for predicting oral absorption.[14][15]

  • Add an excess amount of the solid test compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubate the suspension at a constant temperature (e.g., 25°C) with agitation for 24 hours to ensure equilibrium is achieved.

  • Filter the suspension to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate by HPLC-UV against a standard curve.

In Vitro ADME Assays

These assays predict how the body will process the compound.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Rationale: HLMs are a subcellular fraction containing a high concentration of CYP enzymes, making them an efficient and cost-effective model for assessing Phase I metabolic stability.[3][16][17][18]

  • Pre-incubate the test compound (at a low concentration, e.g., 1 µM) with pooled HLM in a phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the half-life (t½) by plotting the natural log of the percent remaining compound versus time.

In Vitro Biological Evaluation

This stage assesses the impact of the structural change on target engagement. We will use a generic kinase target as an example.

Protocol: Kinase Affinity using a TR-FRET Binding Assay

  • Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying target engagement in a competitive binding format.[19][20]

  • Prepare serial dilutions of the phenyl analog and the bioisostere analog.

  • In a microplate, add the target kinase (e.g., tagged with GST), a terbium-labeled anti-tag antibody (donor), a fluorescently-labeled ATP-competitive tracer (acceptor), and the test compound.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • When the tracer binds to the kinase, the donor and acceptor are brought into proximity, generating a FRET signal. The test compound will compete with the tracer for binding, causing a decrease in the FRET signal.

  • Read the plate on a TR-FRET-capable reader.

  • Plot the FRET signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary and Comparative Analysis

Objective assessment requires a side-by-side comparison of quantitative data. The following table presents hypothetical, yet realistic, data for our analog pair.

ParameterPhenyl Analog (Parent)This compound AnalogImpact of Replacement
Target Affinity (IC₅₀, nM) 5045Slight Improvement
Lipophilicity (LogP) 4.23.1Favorable Reduction
Aqueous Solubility (µM) 560Significant Improvement
Metabolic Stability (t½ in HLM, min) 855Significant Improvement

Analysis of Results: The hypothetical data strongly supports our initial hypotheses. The bioisosteric replacement maintained, and slightly improved, target affinity. Crucially, it led to a significant reduction in lipophilicity and a greater than 10-fold increase in aqueous solubility. The most dramatic effect was seen in metabolic stability, with the half-life increasing nearly 7-fold, confirming that the cyclobutyl ketone moiety successfully blocked a primary site of metabolism.

Biological Context: Kinase Signaling Pathway

To visualize where our compound acts, we can map it onto a simplified signaling pathway. The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target in oncology.

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras activates Raf Raf Kinase Ras->Raf activates MEK MEK Kinase Raf->MEK activates ERK ERK Kinase MEK->ERK activates TF Transcription Factors ERK->TF activates Resp Cellular Response (Proliferation, Survival) TF->Resp Inhibitor Our Bioisosteric Analog (MEK Inhibitor) Inhibitor->MEK inhibits

Caption: Inhibition point of the hypothetical analog in a generic MAPK pathway.

Conclusion for the Practicing Scientist

The bioisosteric replacement of a phenyl ring with a this compound moiety presents a highly effective strategy for addressing common liabilities in drug discovery. This guide has demonstrated, through a structured framework of rationale and detailed experimental protocols, how to rigorously assess such a modification. The data indicates that this specific replacement can dramatically improve aqueous solubility and metabolic stability while maintaining potent target engagement. This approach should be considered a valuable tool in the medicinal chemist's arsenal for optimizing lead compounds into viable drug candidates.

References

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp Drug Development. [Link]

  • Baran, P. S., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Center for Biotechnology Information. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. BioIVT. [Link]

  • Hwang, S. H., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. PubMed. [Link]

  • Baran, P. S., et al. (2023). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Grime, K., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. National Center for Biotechnology Information. [Link]

  • Wells, C. I., et al. (2019). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). Drug Metabolism & Pharmacokinetics Services. Eurofins Discovery. [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH. [Link]

  • Meanwell, N. A., & Subbaiah, M. A. M. (2022). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ChEMBL. [Link]

  • Jirgensons, A., et al. (2022). Replacement of the para-phenyl ring with saturated bioisosteres in anticancer drug Imatinib. ResearchGate. [Link]

  • Gaunt, M. J., et al. (2020). NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol. ResearchGate. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Advanced Chemistry Development, Inc. [Link]

  • Bao, H., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

  • Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. National Center for Biotechnology Information. [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Juniper Publishers. [Link]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Dossetter, A. G. (2010). A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. PubMed. [Link]

  • PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. [Link]

  • Teixidó, J., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI. [Link]

  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University Electronic Theses and Dissertations. [Link]

  • Stork, C., et al. (2023). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. National Center for Biotechnology Information. [Link]

  • Wagener, M., et al. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

  • Devereux, M., & Popelier, P. L. A. (2010). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. ResearchGate. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.